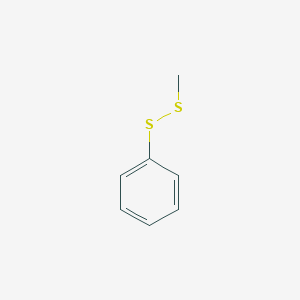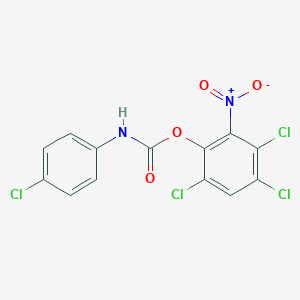
Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is also known as triclosan, and it is widely used as an antibacterial agent in personal care products, such as soaps, toothpaste, and deodorants.
作用机制
Triclosan acts by inhibiting the bacterial enoyl-acyl carrier protein reductase enzyme, which is involved in the synthesis of fatty acids. This inhibition leads to the disruption of the bacterial cell membrane and ultimately results in the death of the bacteria.
生化和生理效应
Triclosan has been shown to have both biochemical and physiological effects on the body. It has been found to disrupt the endocrine system by interfering with the thyroid hormone and estrogen signaling pathways. Triclosan has also been found to have adverse effects on the liver and kidney functions.
实验室实验的优点和局限性
Triclosan has several advantages in lab experiments, including its broad-spectrum antibacterial activity and its ability to penetrate bacterial biofilms. However, triclosan has limitations in lab experiments, such as its potential toxicity to cells and its interference with the growth of some bacterial strains.
未来方向
There are several future directions for triclosan research, including the development of new synthesis methods, the investigation of its potential as an antiviral agent, and the exploration of its effects on the gut microbiome. Additionally, the potential environmental impact of triclosan and its degradation products should be further investigated.
Conclusion:
In conclusion, triclosan is a widely used antibacterial agent that has gained significant attention in the scientific research community. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and drawbacks of triclosan and its impact on human health and the environment.
合成方法
Triclosan is synthesized by the reaction of 2,4,6-trichlorophenol with sodium nitrite and concentrated sulfuric acid. The resulting product is then reacted with p-chloroaniline to form triclosan. This synthesis method is widely used in the industry to produce triclosan in large quantities.
科学研究应用
Triclosan has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used as an antimicrobial agent in wound dressings, medical devices, and oral care products. Triclosan has also been used in environmental monitoring to detect the presence of bacteria in water and soil samples.
属性
CAS 编号 |
14628-81-0 |
|---|---|
产品名称 |
Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate |
分子式 |
C13H6Cl4N2O4 |
分子量 |
396 g/mol |
IUPAC 名称 |
(3,4,6-trichloro-2-nitrophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H6Cl4N2O4/c14-6-1-3-7(4-2-6)18-13(20)23-12-9(16)5-8(15)10(17)11(12)19(21)22/h1-5H,(H,18,20) |
InChI 键 |
XEYNDINQFLTEIQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC(=CC=C1NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl |
其他 CAS 编号 |
14628-81-0 |
同义词 |
4-Chlorocarbanilic acid 3,4,6-trichloro-2-nitrophenyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



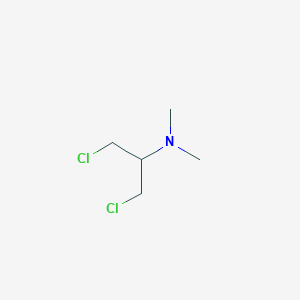
![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)
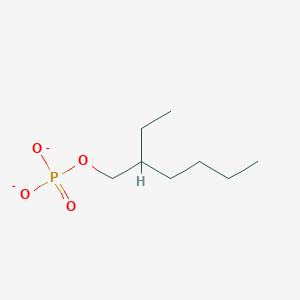
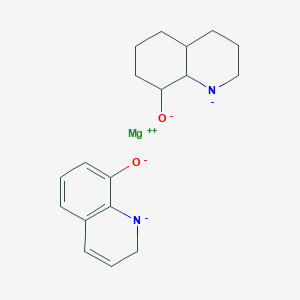
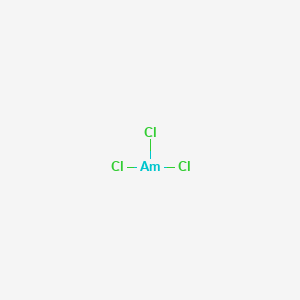
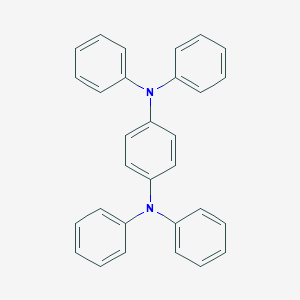
![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
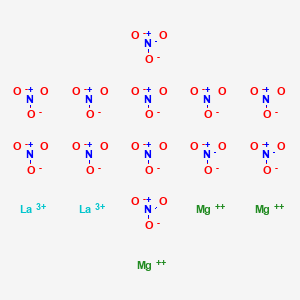
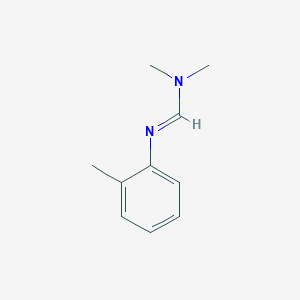
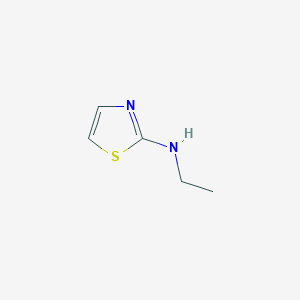
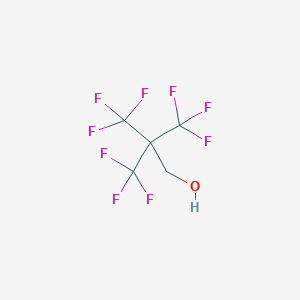
![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
